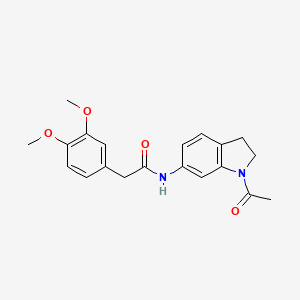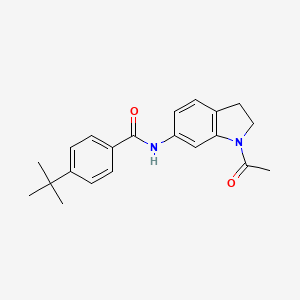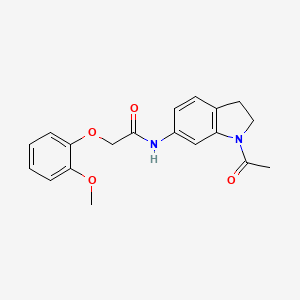
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide, also known as N-acetyl-6-fluorophenylindole-2-acetamide (FIPIA), is an indole derivative that has been studied extensively for its potential applications in scientific research. FIPIA is a small organic molecule that is highly soluble in water and has a low molecular weight, making it an ideal candidate for use in various types of experiments. FIPIA has been used in a variety of studies, ranging from medicinal chemistry to biochemistry.
科学的研究の応用
FIPIA has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. FIPIA has also been used to study the effects of various compounds on cell growth and to study the effects of various compounds on the structure and function of proteins. FIPIA has also been used to study the effects of various compounds on the production of reactive oxygen species in cells.
作用機序
The mechanism of action of FIPIA is not well understood. It is believed that FIPIA binds to specific proteins and enzymes, which results in the inhibition of their activity. It is also believed that FIPIA may interact with other molecules in the cell, such as DNA and RNA, which could result in the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIPIA are not well understood. However, it has been shown to inhibit the activity of various enzymes and proteins, which could result in the inhibition of various biochemical and physiological processes. It has also been shown to inhibit the production of reactive oxygen species, which could result in the reduction of oxidative stress.
実験室実験の利点と制限
FIPIA has several advantages for use in laboratory experiments. It is highly soluble in water, has a low molecular weight, and is relatively inexpensive to synthesize. Additionally, it can be used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. However, FIPIA also has several limitations. It is not very stable in the presence of light or heat, and it can be easily degraded by enzymes.
将来の方向性
There are several potential future directions for the use of FIPIA. It could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the production of reactive oxygen species in cells. Additionally, FIPIA could be used to study the effects of various compounds on cell growth and to study the effects of various compounds on gene expression. It could also be used to develop new fluorescent probes for the detection of various analytes. Furthermore, FIPIA could be used to develop new drugs that target specific proteins and enzymes.
合成法
FIPIA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated using column chromatography. Other methods for synthesizing FIPIA include the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride or the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl iodide.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-6-7-14(10-16(13)21)20-18(23)11-24-17-5-3-2-4-15(17)19/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKRTVHSOITCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














